molecular formula C20H17N3O4 B3868874 2-(naphthalen-1-yloxy)-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide

2-(naphthalen-1-yloxy)-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide

Cat. No.: B3868874
M. Wt: 363.4 g/mol
InChI Key: SBRZEQCMUPOICW-FYJGNVAPSA-N
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Description

2-(naphthalen-1-yloxy)-N’-[(E)-(4-nitrophenyl)methylidene]propanehydrazide is an organic compound that features a naphthalene ring, a nitrophenyl group, and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yloxy)-N’-[(E)-(4-nitrophenyl)methylidene]propanehydrazide typically involves the condensation of 2-(naphthalen-1-yloxy)propanehydrazide with 4-nitrobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yloxy)-N’-[(E)-(4-nitrophenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The hydrazide linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives where the nitro group is converted to an amine.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

2-(naphthalen-1-yloxy)-N’-[(E)-(4-nitrophenyl)methylidene]propanehydrazide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yloxy)-N’-[(E)-(4-nitrophenyl)methylidene]propanehydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the hydrazide linkage can form hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(naphthalen-1-yloxy)propanehydrazide
  • 4-nitrobenzaldehyde
  • 3-Naphthalen-1-yloxypropane-1,2-diol

Uniqueness

2-(naphthalen-1-yloxy)-N’-[(E)-(4-nitrophenyl)methylidene]propanehydrazide is unique due to the combination of its naphthalene ring, nitrophenyl group, and hydrazide linkage. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.

Properties

IUPAC Name

2-naphthalen-1-yloxy-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-14(27-19-8-4-6-16-5-2-3-7-18(16)19)20(24)22-21-13-15-9-11-17(12-10-15)23(25)26/h2-14H,1H3,(H,22,24)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRZEQCMUPOICW-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(naphthalen-1-yloxy)-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide
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2-(naphthalen-1-yloxy)-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide
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2-(naphthalen-1-yloxy)-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide
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2-(naphthalen-1-yloxy)-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide
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2-(naphthalen-1-yloxy)-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide

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